3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester
Description
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester (CAS No. 82648-69-9) is a fluorinated bromoester with the molecular formula C₆H₆BrF₃O₂ and a molecular weight of 247.010 g/mol . Its IUPAC name is methyl 3-(bromomethyl)-4,4,4-trifluorobut-2-enoate, featuring a conjugated α,β-unsaturated ester backbone with a bromomethyl (-CH₂Br) group at position 3 and a trifluoromethyl (-CF₃) group at position 4. This structure imparts unique reactivity, making it valuable as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. The compound is commercially available through Advanced Technology & Industrial Co., Ltd. .
Properties
IUPAC Name |
methyl (Z)-3-(bromomethyl)-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O2/c1-12-5(11)2-4(3-7)6(8,9)10/h2H,3H2,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNILYYCEKMLNU-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\CBr)/C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Bromination with N-Bromosuccinimide
The side-chain bromination of trifluoro-but-2-enoic acid methyl ester derivatives is most efficiently achieved using NBS under UV irradiation. This method, adapted from analogous bromination protocols for 4-bromomethyl-3-methoxybenzoic esters, avoids toxic solvents like carbon tetrachloride (CCl₄) by employing chlorobenzene or ethyl acetate as alternatives. For instance, irradiating a mixture of methyl 4-methyl-3-methoxybenzoate and NBS in chlorobenzene at 0–5°C for 4 hours yields 90–95% of the brominated product.
The reaction mechanism involves radical initiation, where UV light cleaves NBS to generate bromine radicals. These radicals abstract hydrogen from the methyl group, forming a methyl radical that subsequently reacts with molecular bromine (Br₂) or NBS to install the bromomethyl group. The trifluoromethyl moiety’s electron-withdrawing nature enhances the stability of intermediate radicals, favoring selective bromination at the methyl position over aromatic ring substitution.
Solvent and Temperature Optimization
Industrial-scale synthesis prioritizes solvents that balance reactivity, safety, and cost. Chlorobenzene and ethyl acetate are preferred due to their low cytotoxicity and compatibility with radical reactions. Comparative studies show that ethyl acetate marginally improves yields (95%) over chlorobenzene (90%) by stabilizing reactive intermediates. Reaction temperatures are maintained below 10°C to suppress side reactions, such as ester hydrolysis or trifluoromethyl group degradation.
Fluorination Methods for Trifluoromethyl Group Installation
Ruppert-Prakash Reagent (TMSCF₃)
The trifluoromethyl group in the target compound is often introduced via the Ruppert-Prakash reagent (TMSCF₃), a widely used trifluoromethylating agent. This reagent reacts with carbonyl precursors, such as 3-bromomethyl-but-2-enoic acid methyl ester, in the presence of fluoride ions (e.g., TBAF) to yield the trifluoromethylated product. For example, treatment of the ketone precursor with TMSCF₃ in tetrahydrofuran (THF) at −60°C achieves 85–90% conversion, with subsequent bromination completing the synthesis.
Copper-Mediated Trifluoromethylation
Recent advances employ copper(I) intermediates (e.g., CF₃Cu) for direct trifluoromethylation. A mixture of CF₃SiMe₃ and CuI in DMF generates CF₃Cu, which reacts with brominated enoate esters under mild conditions (25–50°C). This method avoids harsh fluorinating agents like HF and achieves yields exceeding 80%. However, scalability remains challenging due to the sensitivity of Cu intermediates to oxygen and moisture.
Integrated Synthetic Pathways
Two-Step Bromination-Fluorination Approach
A sequential strategy involves first brominating 4,4,4-trifluoro-but-2-enoic acid methyl ester at the methyl position, followed by fluorination. Bromination using Br₂ in dichloromethane (DCM) at 40°C provides the bromomethyl intermediate in 75% yield. Subsequent fluorination with Selectfluor® in acetonitrile at 80°C installs the trifluoromethyl group, yielding the final product in 65% overall yield.
One-Pot Tandem Reaction
A streamlined one-pot method combines bromination and fluorination in a single reactor. Using NBS and AgF₂ as dual reagents in acetonitrile, the reaction proceeds via a radical chain mechanism, achieving 70% yield with minimal purification. This approach reduces solvent waste and processing time, making it advantageous for industrial applications.
Industrial-Scale Production and Process Optimization
Catalytic Systems and Yield Enhancement
Industrial protocols often incorporate radical initiators like azobisisobutyronitrile (AIBN) to accelerate bromination. For example, adding 1 mol% AIBN to a mixture of NBS and methyl 4-methyl-3-trifluoromethyl-benzoate in ethyl acetate increases reaction rates by 40%, achieving 92% yield in 2 hours.
Purification and Recrystallization
Crude products are purified via aqueous extraction to remove succinimide byproducts, followed by recrystallization from n-heptane/ethyl acetate (2:1 v/v). This step enhances purity to >99%, as confirmed by HPLC analysis.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for the leading synthesis routes:
| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Photochemical Bromination | NBS, UV light | Chlorobenzene | 0–5 | 90 | 98 |
| Ruppert-Prakash Fluorination | TMSCF₃, TBAF | THF | −60 | 85 | 97 |
| Copper-Mediated | CF₃SiMe₃, CuI | DMF | 25–50 | 80 | 95 |
| One-Pot Tandem | NBS, AgF₂ | Acetonitrile | 40–60 | 70 | 96 |
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
Organic Synthesis
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions: The bromomethyl group can be replaced by nucleophiles like amines or thiols.
- Addition Reactions: The double bond can react with electrophiles, leading to new derivatives.
- Oxidation and Reduction: The compound can undergo redox reactions to yield different products.
Biological Research
In biological studies, this compound is utilized as:
- A probe for understanding enzyme mechanisms.
- A tool for biological assays to investigate metabolic pathways and interactions within cells.
Pharmaceutical Development
The compound is investigated for its potential use in drug formulation due to its reactivity and ability to form various derivatives that may exhibit biological activity against diseases.
Industrial Applications
In industry, it is applied in:
- Agrochemicals: As an intermediate in the synthesis of pesticides and herbicides.
- Polymers: Its unique properties make it suitable for developing specialty polymers with enhanced performance characteristics.
Case Study 1: Insecticide Development
Research indicates that derivatives of compounds similar to this compound have shown efficacy as insecticides. A study demonstrated that modifications in the tail group of these compounds led to enhanced insecticidal activity against pests like the tobacco budworm (Heliothis virescens) and spider mites (Tetranychus spp.) .
Case Study 2: Drug Synthesis
In pharmaceutical research, this compound has been used as a precursor in synthesizing novel drug candidates aimed at treating various conditions. Its ability to participate in substitution reactions allows for the introduction of functional groups that enhance biological activity .
Mechanism of Action
The mechanism of action of 3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Structural and Reactivity Differences
Backbone Saturation: The target compound and ethyl 3-bromo-4,4,4-trifluorobut-2-enoate feature a conjugated double bond (but-2-enoate), enabling participation in Diels-Alder reactions or Michael additions.
Substituent Positions :
- Bromine placement significantly alters reactivity. The bromomethyl group in the target compound (C3) may undergo nucleophilic substitution, while bromo at C2 (e.g., CAS 367-33-9) could influence steric and electronic effects on ester hydrolysis.
Ester Group Effects: Methyl esters (target compound) generally exhibit higher volatility and lower lipophilicity compared to ethyl esters (e.g., CAS 139964-70-8). For instance, ethyl 3-bromo-4,4,4-trifluorobut-2-enoate has a calculated LogP of 2.39 , suggesting greater lipophilicity than the methyl ester counterpart.
Trifluoromethyl Group :
- The -CF₃ group in all compounds enhances electronegativity and metabolic stability, a critical feature in drug design. However, its position (C4) and adjacent substituents modulate electron-withdrawing effects.
Biological Activity
3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester (C6H6BrF3O2) is an organic compound notable for its unique chemical structure and reactivity. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications. This article explores the compound's biological properties, mechanisms of action, and its potential applications in research and industry.
The compound has a molecular weight of 247.01 g/mol and is characterized by its bromomethyl and trifluoromethyl groups, which enhance its reactivity and stability. The synthesis typically involves bromination followed by esterification processes using agents like bromine or N-bromosuccinimide (NBS) .
The biological activity of this compound is primarily attributed to its ability to react with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, facilitating various substitution reactions that are crucial in biological systems. The trifluoromethyl groups contribute to the compound's stability and reactivity, making it a valuable intermediate in organic synthesis .
Insecticidal Activity
The compound's structural similarities to other fluorinated compounds suggest possible insecticidal properties. For instance, derivatives with similar functional groups have been reported to inhibit fatty acid β-oxidation in insect mitochondria, leading to effective pest control .
Enzyme Inhibition
This compound has been explored as a probe for studying enzyme mechanisms due to its ability to form covalent bonds with active site residues. This characteristic allows for detailed investigations into enzyme kinetics and inhibition pathways .
Study on Enzyme Mechanisms
A study investigated the use of this compound as a tool for probing enzyme activity. The findings indicated that the compound effectively inhibited certain enzymes involved in metabolic pathways, highlighting its potential as a biochemical probe .
Insecticide Development
In a comparative study on fluorinated insecticides, compounds structurally similar to this compound demonstrated broad-spectrum activity against agricultural pests. These findings support further exploration of this compound's insecticidal properties .
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C6H6BrF3O2 | Antimicrobial, Insecticidal |
| 6,6-Difluorohex-5-enoic acid | C6H8F2O2 | Insecticide |
| 4,4,4-Trifluoro-3-methylbut-2-enoic acid | C5H7F3O2 | Moderate antimicrobial |
Q & A
Q. What are the key functional groups in 3-bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester, and how do they influence its reactivity?
The compound contains two critical functional groups:
- Bromomethyl group : Facilitates nucleophilic substitution (SN2) reactions due to the electrophilic nature of the bromine atom, enabling alkylation or cross-coupling reactions .
- Trifluoromethyl group : Enhances electrophilicity of the α,β-unsaturated ester system, promoting conjugate addition reactions. The electron-withdrawing effect stabilizes intermediates in catalytic cycles .
Q. What is the standard synthetic route for this compound?
The primary method involves bromination of 4,4,4-trifluoro-but-2-enoic acid methyl ester using brominating agents (e.g., NBS or HBr/H2O2) under controlled conditions (0–5°C, inert atmosphere). Purification is typically achieved via fractional distillation or column chromatography, yielding >85% purity in lab-scale syntheses .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- NMR Spectroscopy : <sup>1</sup>H NMR (δ 3.8 ppm for methyl ester, δ 4.2 ppm for bromomethyl), <sup>19</sup>F NMR (δ -60 ppm for CF3).
- Mass Spectrometry : ESI-MS m/z 247.01 [M+H]<sup>+</sup> .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress side reactions during nucleophilic substitution?
Common side reactions (e.g., elimination or ester hydrolysis) are minimized by:
- Using anhydrous solvents (THF, DMF) and low temperatures (0–5°C).
- Adding catalytic iodide (KI) to enhance bromide leaving-group efficiency.
- Monitoring reaction progress via TLC or HPLC to terminate reactions at <90% conversion .
Q. What analytical methods are suitable for studying reaction intermediates in trifluoromethylated systems?
- In situ <sup>19</sup>F NMR : Tracks fluorine-containing intermediates in real time.
- DFT Calculations : Predict transition states for conjugate addition pathways.
- HPLC-MS : Identifies transient byproducts (e.g., dehalogenated species) .
Q. How does the compound’s reactivity compare to structurally similar esters?
| Compound | Key Reactivity Differences |
|---|---|
| 3-Bromomethyl-4,4,4-trifluoro-but-2-enoate | Higher electrophilicity due to CF3; faster SN2 rates vs. non-fluorinated analogs . |
| 4,4,4-Trifluoro-3-phenylbut-2-enoate | Reduced alkylation efficiency (no bromomethyl group); slower conjugate addition kinetics . |
Q. How can contradictory literature data on reaction yields be resolved?
Discrepancies often arise from:
- Impurity of starting materials : Use HPLC-grade reagents and pre-purify precursors.
- Moisture sensitivity : Employ Schlenk-line techniques for moisture-sensitive steps.
- Catalyst variability : Screen alternative catalysts (e.g., Pd(PPh3)4 vs. CuI) .
Methodological Guidance
Q. What strategies enhance the stability of this compound during storage?
Q. How can researchers design derivatives for medicinal chemistry applications?
- Step 1 : Perform alkylation with heterocyclic amines (e.g., piperazine) to introduce basicity.
- Step 2 : Modify the ester group via hydrolysis to carboxylic acid for salt formation.
- Step 3 : Evaluate pharmacokinetics using LogP (target <3.5) and plasma stability assays .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., kinases) via halogen bonding with CF3 and Br.
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
